molecular formula C12H20N4O2S B5451720 1-(BUTYLSULFONYL)-4-(2-PYRIMIDINYL)PIPERAZINE

1-(BUTYLSULFONYL)-4-(2-PYRIMIDINYL)PIPERAZINE

Cat. No.: B5451720
M. Wt: 284.38 g/mol
InChI Key: JZYXFBSJDFWNEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Butylsulfonyl)-4-(2-pyrimidinyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological activities, including anxiolytic, antipsychotic, and antidepressant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butylsulfonyl)-4-(2-pyrimidinyl)piperazine typically involves the reaction of 1-(2-pyrimidinyl)piperazine with butylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Butylsulfonyl)-4-(2-pyrimidinyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while nucleophilic substitution on the piperazine ring could result in various substituted piperazine derivatives .

Scientific Research Applications

1-(Butylsulfonyl)-4-(2-pyrimidinyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anxiolytic and antipsychotic effects.

    Medicine: Investigated for its potential therapeutic applications in treating anxiety and other psychiatric disorders.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(butylsulfonyl)-4-(2-pyrimidinyl)piperazine is not fully understood. it is believed to interact with various molecular targets, including serotonin and dopamine receptors, which are involved in regulating mood and behavior. The compound may also modulate the activity of gamma-aminobutyric acid (GABA) receptors, contributing to its anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Butylsulfonyl)-4-(2-pyrimidinyl)piperazine is unique due to the presence of the butylsulfonyl group, which may confer distinct pharmacological properties compared to other piperazine derivatives. This structural difference could potentially lead to variations in its biological activity and therapeutic applications .

Properties

IUPAC Name

2-(4-butylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-2-3-11-19(17,18)16-9-7-15(8-10-16)12-13-5-4-6-14-12/h4-6H,2-3,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYXFBSJDFWNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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